Sophoraflavanone B

Description

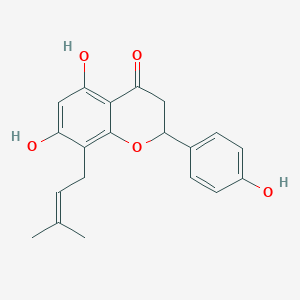

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333502 | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68682-02-0 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isopentenylnaringenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Sophoraflavanone B: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for the isolation of Sophoraflavanone B, a prenylated flavonoid from the roots of Sophora flavescens. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details established methodologies for extraction, purification, and quantification, supported by quantitative data and visual workflows.

Introduction

Sophora flavescens, a perennial shrub used in traditional East Asian medicine, is a rich source of bioactive compounds, including a variety of flavonoids. Among these, prenylated flavanones have garnered significant scientific interest due to their diverse pharmacological activities. This compound, a member of this class, has demonstrated notable biological properties, including antimicrobial activity. This guide synthesizes data from multiple studies to provide a representative and detailed protocol for its isolation and purification.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of flavonoids from Sophora flavescens roots. These values provide a comparative overview of the efficiencies of different methodologies.

Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens

| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield of Total Flavonoids | Reference |

| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | 1.54% (308 g from 20 kg of roots) | [1] |

| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C8mim]BF4) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | 7.38 mg/g of raw material (prenylated flavonoids) | [2][3] |

| Mechanochemical-Promoted Extraction (MPET) | Water with Na2CO3 (15%) | Grinding speed: 440 rpm; Time: 17.0 min; Solid-to-liquid ratio: 1:25 g/mL | 35.17 mg/g of raw material | [4][5] |

| Supercritical CO2 Fluid Extraction | CO2 with Ethanol | Temperature: 30°C; Pressure: 30 MPa; Time: 60 min; Ethanol flow rate: 0.4 mL/min | 5.82% | [6] |

Table 2: Purification Yields of Specific Flavanones from Sophora flavescens

| Purification Method | Target Compound(s) | Yield from Crude Extract | Purity | Recovery | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | Sophoraflavanone G, Kushenol I, Kurarinone | 22.5 mg, 39.3 mg, 83.5 mg from 350 mg crude extract | 95.6% - 99.4% | 91.7% - 92.3% | [7] |

| Macroporous Resin Column Chromatography | Total Flavonoids | Content increased from 12.14% to 57.82% | - | 84.93% | [8][9] |

Experimental Protocols

This section provides a detailed, synthesized protocol for the isolation of this compound, based on established methods for similar prenylated flavonoids from Sophora flavescens.

Protocol 1: Conventional Extraction and Chromatographic Purification

This protocol integrates solvent extraction with multi-step column chromatography to achieve high-purity this compound.

3.1.1. Materials and Equipment

-

Dried and powdered roots of Sophora flavescens

-

95% Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Methanol

-

Deionized water

-

Silica gel (for column chromatography)

-

Polyamide (for column chromatography)

-

Sephadex LH-20

-

Rotary evaporator

-

Glass columns for chromatography

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

3.1.2. Experimental Procedure

-

Extraction:

-

Macerate 1 kg of powdered Sophora flavescens roots with 8 L of 95% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process on the plant residue two more times with 6 L of 95% ethanol each time.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[1]

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in deionized water.

-

Perform liquid-liquid partitioning with an equal volume of petroleum ether to remove non-polar compounds.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L).

-

Combine the ethyl acetate fractions and concentrate to dryness to yield a flavonoid-rich extract.

-

-

Column Chromatography (Silica Gel):

-

Adsorb the flavonoid-rich extract onto a small amount of silica gel.

-

Pack a silica gel column with petroleum ether.

-

Load the adsorbed sample onto the column.

-

Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (e.g., 100:1, 50:1, 20:1, 10:1, 1:1, v/v).[1]

-

Collect fractions and monitor by TLC. Combine fractions containing compounds with similar Rf values.

-

-

Column Chromatography (Polyamide):

-

Further purify the fractions containing the target compound on a polyamide column.

-

Elute with a stepwise gradient of ethanol-water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

-

Monitor fractions by TLC to identify those containing this compound.

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

For final purification, dissolve the enriched fraction in methanol and apply to a Sephadex LH-20 column.

-

Elute with methanol to remove remaining impurities.

-

-

Preparative HPLC (Optional Final Purification):

-

For very high purity, the isolated compound can be subjected to preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Proposed Mechanism of Action of this compound

Caption: Antimicrobial mechanism of this compound against MRSA.

Biological Activity of this compound

This compound has been reported to exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10] The proposed mechanism of action involves the direct binding of this compound to the peptidoglycan in the bacterial cell wall.[10] This interaction disrupts the integrity of the cell wall, leading to cell lysis and ultimately, bacterial death.[10] The minimum inhibitory concentration (MIC) of this compound for MRSA has been reported to be in the range of 15.6-31.25 μg/mL.[10]

Conclusion

This technical guide provides a comprehensive framework for the successful isolation of this compound from the roots of Sophora flavescens. The detailed protocols, supported by quantitative data and visual aids, offer researchers a solid foundation for obtaining this promising bioactive compound for further pharmacological investigation and drug development endeavors. The elucidated antimicrobial mechanism of this compound highlights its potential as a lead compound for the development of new antibacterial agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry | Semantic Scholar [semanticscholar.org]

- 5. Selective Extraction of Flavonoids from Sophora flavescens Ait. by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. benchchem.com [benchchem.com]

- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Sophoraflavanone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone B, a prenylated flavonoid with the molecular formula C₂₀H₂₀O₅, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Also known as 8-prenylnaringenin, this compound is recognized as one of the most potent phytoestrogens.[2] Beyond its estrogenic effects, this compound exhibits promising antibacterial, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its extraction, isolation, and key bioassays, alongside a summary of its known mechanisms of action and involvement in various signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising natural compound.

Chemical Structure and Identification

This compound is a flavanone characterized by a C-8 prenyl group attached to the naringenin backbone.

-

IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

-

Molecular Formula: C₂₀H₂₀O₅

-

Molecular Weight: 340.37 g/mol

-

CAS Number: 480764

-

InChI: InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1

-

InChIKey: LPEPZZAVFJPLNZ-SFHVURJKSA-N

-

SMILES: CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its isolation, characterization, and formulation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 340.37 g/mol | PubChem CID 480764 |

| Exact Mass | 340.131074 g/mol | |

| XLogP3 | 4.3 | PubChem CID 480764 |

| Hydrogen Bond Donor Count | 3 | PubChem CID 480764 |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID 480764 |

| Rotatable Bond Count | 4 | PubChem CID 480764 |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO. | [3] |

| Melting Point | Not experimentally determined in the reviewed literature. |

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for the identification of this compound. The negative ion mode typically shows a prominent [M-H]⁻ ion at m/z 339.1231. Fragmentation patterns can provide further structural confirmation.

-

UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. Flavanones typically show two main absorption bands: Band I (usually between 300-380 nm) and Band II (usually between 240-280 nm). The exact absorption maxima for this compound would need to be determined experimentally.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) functional groups, consistent with its flavanone structure.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, making it a compound of significant therapeutic interest.

Phytoestrogenic Activity

This compound is renowned for being one of the most potent phytoestrogens, exhibiting strong binding affinity for both estrogen receptor α (ERα) and ERβ.[2][4] This estrogenic activity is the basis for its potential application in hormone replacement therapy and for alleviating menopausal symptoms.[5]

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[3][6] Its mechanism of action involves the disruption of the bacterial cell wall.[7]

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways.

Anti-cancer Activity

Emerging research indicates that this compound possesses anti-cancer properties, including the ability to inhibit the proliferation of cancer cells.

Signaling Pathways

The diverse biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Caption: Major signaling pathways modulated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation from Sophora flavescens

This protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from the roots of Sophora flavescens.

Caption: Workflow for the extraction and isolation of this compound.

Materials:

-

Dried roots of Sophora flavescens

-

95% Ethanol

-

Ethyl acetate

-

Deionized water

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Preparation of Plant Material: Grind the dried roots of Sophora flavescens into a coarse powder.

-

Extraction:

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[8]

-

Fractionation:

-

Suspend the crude extract in deionized water.

-

Perform liquid-liquid partitioning against an equal volume of ethyl acetate.

-

Repeat the partitioning three times and combine the ethyl acetate fractions.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Purification:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate) to isolate this compound.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure compound.

-

Further purify by recrystallization if necessary.

-

Antibacterial Activity Assay against MRSA

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method.[3][6]

Materials:

-

This compound

-

MRSA strain

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the MRSA strain in MHB overnight at 37°C. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Analysis: Compare the NO production in cells treated with this compound and LPS to cells treated with LPS alone to determine the inhibitory effect of the compound.

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities, positioning it as a strong candidate for further investigation in drug discovery and development. Its potent phytoestrogenic, antibacterial, anti-inflammatory, and emerging anti-cancer properties, coupled with its ability to modulate key cellular signaling pathways, underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to consistently extract, isolate, and evaluate the bioactivities of this compound. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and explore its potential for clinical applications.

References

- 1. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]

- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination Therapy of this compound against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The mechanism of antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

Sophoraflavanone B (C20H20O5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone B is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Its chemical structure, characterized by the molecular formula C20H20O5, has drawn interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, possesses a distinct flavanone core structure with a prenyl group substituent. This structural feature is often associated with enhanced biological activity.

| Property | Value | Source |

| Molecular Formula | C20H20O5 | PubChem |

| Molecular Weight | 340.37 g/mol | PubChem |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |

| CAS Number | 53846-50-7 | PubChem |

Biological Activities and Quantitative Data

Current research indicates that this compound exhibits a range of biological activities, with antimicrobial and antioxidant effects being the most prominently studied.

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

| Activity | Test Organism | Quantitative Data (MIC) | Reference |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | 15.6-31.25 µg/mL | [1] |

Antioxidant Activity

The antioxidant potential of this compound has been investigated, showing inhibitory effects on protein oxidative modification.

| Activity | Assay | Quantitative Data | Reference |

| Antioxidant | Inhibition of copper-ion-induced protein oxidative modification | Stronger than naringenin and mannitol | [2] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are an active area of investigation.

Antimicrobial Mechanism

The primary proposed mechanism for its anti-MRSA activity is the direct interaction with and disruption of the bacterial cell wall.

Signaling Pathways

As of the current literature review, specific studies detailing the direct effects of this compound on key signaling pathways such as NF-κB, MAPK, or PI3K/Akt are limited. Much of the research in this area has focused on the structurally related compound, Sophoraflavanone G. While these findings provide valuable insights into the potential mechanisms of prenylated flavanones, they cannot be directly attributed to this compound without further investigation.

For informational purposes, the following diagram illustrates the anti-inflammatory signaling pathways modulated by Sophoraflavanone G , as extensively reported in the literature.[3][4][5][6] It is hypothesized that this compound may exert its effects through similar mechanisms, but this requires experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test organism (e.g., MRSA) from an agar plate.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

-

Prepare a series of dilutions of this compound in methanol.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the this compound dilutions to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antimicrobial and antioxidant activities. The available data, particularly its efficacy against MRSA, warrants further investigation for its potential development as a therapeutic agent. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways modulated by this compound is crucial to fully understand its biological effects.

-

Expanding Bioactivity Profiling: A broader screening of this compound against a wider range of microbial strains and in various models of oxidative stress and inflammation would be beneficial.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the identification of compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential lead compound for new therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources of Prenylated Flavanones: Focus on Sophoraflavanone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavanones are a class of specialized metabolites found in various plant species that have garnered significant scientific interest due to their diverse pharmacological activities. The addition of a prenyl group to the flavanone backbone enhances their lipophilicity, which is believed to improve their interaction with cellular membranes and, consequently, their biological efficacy. Among these compounds, Sophoraflavanone B has emerged as a molecule of interest. This technical guide provides an in-depth overview of the natural sources of prenylated flavanones, with a specific focus on this compound, detailing quantitative data, experimental protocols for extraction and analysis, and insights into their molecular mechanisms of action.

Natural Sources of Prenylated Flavanones

The primary natural source of this compound and a rich diversity of other prenylated flavanones is the genus Sophora, belonging to the Fabaceae family.[1]

Sophora flavescens (Kushen)

The dried roots of Sophora flavescens, known in traditional Chinese medicine as "Kushen," are the most well-documented source of this compound and numerous other prenylated flavonoids.[2][3][4][5][6] Phytochemical investigations have led to the isolation of a wide array of these compounds from its roots, including but not limited to Sophoraflavanone G, Kurarinone, and Norkurarinol.[3][7]

Other Sophora Species

While Sophora flavescens is the most prominent source, other species within the genus also produce prenylated flavanones. These include:

-

Sophora alopecuroides : A known source of Sophoraflavanone G.

-

Sophora pachycarpa : Contains prenylated flavonoids like sophoraisoflavanone A and sophoraflavanone G.[8]

-

Sophora moorcroftiana : From which this compound and H have been isolated.[9]

Other Plant Families

Prenylated flavonoids are not exclusive to the Sophora genus. They are also found in other plant families, most notably the Moraceae family. Genera such as Artocarpus and Morus are known to produce a variety of prenylated flavonoids, although the presence of this compound in these is less commonly reported.

Quantitative Data on Prenylated Flavanone Content

The concentration of prenylated flavanones in their natural sources can vary depending on the plant part, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies on Sophora flavescens.

| Extraction Method | Solvent/Reagent | Key Parameters | Reported Yield of Total Prenylated Flavonoids (PFS) | Reference |

| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C8mim]BF4) | Solid-to-liquid ratio: 27 mL/g; Time: 38 min; Temperature: 56°C | 7.38 mg/g | [3][4] |

| Conventional Solvent Extraction | 95% Ethanol | Reflux extraction, 3 cycles of 2 hours each | Total Flavonoids: 1.54% (308 g from 20 kg of roots) |

| Extraction Method | Solvent | Specific Prenylated Flavanone | Reported Yield | Reference |

| Conventional Solvent Extraction | Methanol | Kurarinone | 52.9 ± 3.7 mg/g | |

| Sophoraflavanone G | 18.7 ± 1.3 mg/g | |||

| Solvent Partitioning | Ethyl Acetate (from aqueous suspension of ethanol extract) | Kurarinone | 200.8 ± 45 mg/g (in the ethyl acetate fraction) | |

| Sophoraflavanone G | 79.4 ± 26 mg/g (in the ethyl acetate fraction) |

Experimental Protocols

Extraction of Prenylated Flavanones from Sophora flavescens

The selection of an appropriate extraction method is critical for maximizing the yield and purity of prenylated flavanones.

This modern technique offers high efficiency and selectivity for prenylated flavonoids.[3][4]

-

Materials and Equipment:

-

Dried and powdered roots of Sophora flavescens (passed through a 50-mesh sieve)

-

Ionic Liquid [C8mim]BF4 (1-octyl-3-methylimidazolium tetrafluoroborate)

-

Ultrasonic bath/probe

-

Centrifuge

-

Vortex mixer

-

-

Procedure:

-

Weigh 0.5 g of the powdered Sophora flavescens root and place it in a 50 mL centrifuge tube.

-

Add 13.5 mL of [C8mim]BF4 (for a 27 mL/g solvent-to-solid ratio).

-

Allow the mixture to soak for 6 hours.

-

Place the tube in an ultrasonic bath set at 56°C.

-

Apply ultrasonic irradiation for 38 minutes.

-

After extraction, centrifuge the sample at 8000 rpm for 5 minutes.

-

Collect the supernatant containing the extracted prenylated flavonoids.

-

-

Post-Extraction Processing:

-

The target compounds can be recovered from the ionic liquid using techniques like solid-phase extraction (SPE). The extract is then ready for quantitative analysis by HPLC.

-

A standard and widely used method for the extraction of flavonoids.

-

Materials and Equipment:

-

Dried and powdered roots of Sophora flavescens

-

95% Ethanol

-

Reflux apparatus

-

Filtration system

-

Rotary evaporator

-

-

Procedure:

-

Weigh 1 kg of powdered Sophora flavescens roots and place it in a suitable flask.

-

Add 8 L of 95% ethanol to the flask.

-

Perform reflux extraction for 2 hours.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Isolation and Purification of this compound

Following extraction, chromatographic techniques are employed to isolate and purify individual prenylated flavanones.

Polyamide resin is effective for separating flavonoids due to the hydrogen bonding interactions between the amide groups of the resin and the hydroxyl groups of the flavonoids.

-

Procedure:

-

Suspend the crude ethanol extract in deionized water.

-

Load the aqueous suspension onto a pre-treated polyamide column.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).

-

Combine fractions containing the target compound (this compound).

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) or repeated column chromatography (e.g., silica gel) to obtain pure this compound.

-

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a standard method for the quantification of flavonoids.

-

Chromatographic Conditions (General Method):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A. The exact gradient should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength for quantification of this compound (typically around 290 nm for flavanones).

-

Column Temperature: 30°C.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Dissolve a known amount of the dried Sophora flavescens extract in methanol.

-

Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Molecular Mechanisms

While specific signaling pathway data for this compound is limited, extensive research on the closely related Sophoraflavanone G provides valuable insights into the potential mechanisms of action for this class of compounds. Sophoraflavanone G has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling Pathways

Sophoraflavanone G exerts its anti-inflammatory effects by targeting multiple signaling cascades in immune cells like macrophages and microglia.

-

NF-κB Pathway: Sophoraflavanone G has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[2] It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Sophoraflavanone G has been observed to suppress the phosphorylation of JNK, a key component of the MAPK pathway, thereby inhibiting the transcriptional activity of AP-1.[2]

-

JAK/STAT and PI3K/Akt Pathways: In LPS-stimulated RAW264.7 cells, Sophoraflavanone G has been demonstrated to attenuate the phosphorylation of components of the JAK/STAT and PI3K/Akt signaling pathways, further contributing to its anti-inflammatory properties.[3]

-

Nrf2/HO-1 Pathway: Sophoraflavanone G can also upregulate the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, a pathway known to have cytoprotective and anti-inflammatory effects.[3][5]

Anti-Cancer Signaling Pathways

Sophoraflavanone G has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including triple-negative breast cancer.

-

EGFR-PI3K-AKT Pathway: In triple-negative breast cancer cells, Sophoraflavanone G has been shown to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway.[6] This inactivation leads to the inhibition of cell proliferation and metastasis, and the induction of apoptosis.

-

MAPK Pathway in Cancer: Similar to its role in inflammation, the MAPK pathway is also a target of Sophoraflavanone G in cancer cells. Blockage of this pathway contributes to the suppression of migration and invasion of cancer cells.[8]

-

Intrinsic Apoptosis Pathway: Sophoraflavanone G can induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[8]

Visualizations

Experimental Workflow

References

- 1. longdom.org [longdom.org]

- 2. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5280functionalmed.com [5280functionalmed.com]

- 8. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Sophoraflavanone B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylated flavonoid predominantly found in the root bark of Sophora flavescens. It has garnered significant scientific interest for its potent biological activities. Understanding its biosynthesis is critical for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides an in-depth overview of the complete biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the pathway and experimental workflows to facilitate comprehension and further research.

The Core Biosynthetic Pathway

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in a specific, rate-limiting prenylation event. The pathway can be segmented into three major stages:

-

Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce the key precursor, 4-coumaroyl-CoA.[1]

-

Flavanone Core Formation : The flavonoid backbone is synthesized. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the central flavanone intermediate, (2S)-naringenin.[1][2]

-

Regiospecific Prenylation : This is the final, decisive step. The enzyme Naringenin 8-dimethylallyltransferase (SfN8DT-1) , a flavonoid-specific prenyltransferase identified in Sophora flavescens, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the 8-position of the (2S)-naringenin A-ring.[3][4][5] This reaction yields the final product, this compound.

The biosynthesis of this and other related prenylated flavonoids is strictly localized to the root bark of the Sophora flavescens plant, where the expression of the key enzyme, SfN8DT-1, is specifically observed.[3][5]

Quantitative Data

Quantitative understanding of enzymatic reactions is crucial for optimizing production. While kinetic data for the specific enzymes from Sophora flavescens are limited in the literature, data from related species and feeding experiments provide valuable insights.

| Enzyme | Source Organism | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |

| Chalcone Isomerase (CHI) | Soybean (Glycine max) | 2',4',4-Trihydroxychalcone | 16 µM | 11,000 min⁻¹ | 1.1 x 10⁷ | [6][7] |

| Chalcone Synthase (CHS) | Panicum virgatum | p-Coumaroyl-CoA | 1.17 ± 0.09 µM | 1.54 ± 0.03 min⁻¹ | 2.19 x 10⁴ | [2] |

Table 1: Representative Enzyme Kinetic Parameters. Note: These values are for homologous enzymes and may differ from those in S. flavescens.

| Experiment Type | Organism/System | Precursor Fed | Product(s) | Conversion/Yield | Reference |

| Feeding Experiment | S. flavescens cultured cells | 0.3 mM (2RS)-Naringenin | 8-Prenylnaringenin (this compound) & Leachianone G | Accumulation of intermediates observed | [8] |

| Feeding Experiment | S. flavescens cultured cells | 0.1 or 0.3 mM (2RS)-Naringenin | Sophoraflavanone G | 5 to 10% conversion of administered (2S)-Naringenin | [8] |

| Solvent Extraction | S. flavescens roots | - | Kurarinone | 52.9 ± 3.7 mg/g | |

| Solvent Extraction | S. flavescens roots | - | Sophoraflavanone G | 18.7 ± 1.3 mg/g |

Table 2: Quantitative Data from In Vivo and Extraction Studies.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic characterization relevant to the this compound pathway.

Protocol for Flavonoid Extraction from Sophora Roots

This protocol is adapted from conventional solvent extraction methods used for Sophora species.[9]

Objective: To extract total flavonoids, including this compound, from dried root material.

Materials:

-

Dried, powdered roots of Sophora flavescens (passed through a 50-mesh sieve).

-

95% Ethanol (EtOH).

-

Ethyl acetate (EtOAc).

-

Deionized water.

-

Reflux apparatus, rotary evaporator, separatory funnel.

Procedure:

-

Extraction: a. Weigh 100 g of powdered Sophora flavescens root material and place it into a 2 L round-bottom flask. b. Add 800 mL of 95% ethanol. c. Perform reflux extraction for 2 hours at the boiling point of the solvent. d. Allow the mixture to cool, then filter through Whatman No. 1 filter paper to collect the ethanol extract. e. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Concentration: a. Combine all ethanol extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed, yielding a crude extract.

-

Fractionation (Liquid-Liquid Partitioning): a. Suspend the crude ethanol extract in 200 mL of deionized water. b. Transfer the aqueous suspension to a 500 mL separatory funnel. c. Perform liquid-liquid extraction with an equal volume (200 mL) of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. d. Collect the upper ethyl acetate fraction. e. Repeat the ethyl acetate extraction on the aqueous layer two more times. f. Combine all ethyl acetate fractions. This fraction will be enriched with less polar flavonoids, including prenylated flavanones.

-

Final Concentration: a. Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich extract. b. Store the dried extract at -20°C prior to analysis.

Protocol for HPLC Analysis of this compound

This protocol outlines a reverse-phase HPLC method suitable for the quantification of prenylated flavonoids.[10][11][12]

Objective: To separate and quantify this compound in a plant extract.

Materials:

-

Flavonoid-rich extract (from Protocol 3.1).

-

This compound analytical standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid.

-

HPLC system with a DAD or UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

-

Sample and Standard Preparation: a. Prepare a stock solution of the this compound standard at 1 mg/mL in methanol. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Accurately weigh and dissolve the dried plant extract in methanol to a final concentration of 10 mg/mL. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 294 nm (characteristic for flavanones).

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 90% B

-

35-40 min: 90% B

-

40-41 min: Linear gradient from 90% to 10% B

-

41-50 min: 10% B (re-equilibration)

-

-

-

Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. b. Generate a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify the amount of this compound in the extract by interpolating its peak area onto the calibration curve.

Protocol for Prenyltransferase Enzyme Assay

This protocol describes an in vitro assay to determine the activity of a flavonoid prenyltransferase, such as SfN8DT-1.

Objective: To measure the conversion of naringenin to this compound.

Materials:

-

Microsomal fraction containing the prenyltransferase (e.g., from yeast expressing SfN8DT-1).

-

(2S)-Naringenin.

-

Dimethylallyl pyrophosphate (DMAPP).

-

Assay buffer: 100 mM Tris-HCl (pH 7.5) containing 5 mM MgCl₂ and 10% (v/v) glycerol.

-

Stop solution: Ethyl acetate with an internal standard (e.g., 6-prenylnaringenin).

-

HPLC system for product quantification.

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture by adding:

- 150 µL of assay buffer.

- 10 µL of 10 mM Naringenin (in DMSO, final concentration 0.5 mM).

- 10 µL of 10 mM DMAPP (in aqueous buffer, final concentration 0.5 mM).

- Microsomal protein preparation (e.g., 50-100 µg total protein). b. Adjust the final reaction volume to 200 µL with assay buffer. c. Prepare a negative control by omitting the enzyme or DMAPP.

-

Incubation: a. Incubate the reaction mixture at 30°C for 60 minutes with gentle shaking.

-

Reaction Termination and Extraction: a. Stop the reaction by adding 400 µL of the stop solution (ethyl acetate with internal standard). b. Vortex vigorously for 1 minute to extract the products. c. Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Sample Preparation for Analysis: a. Carefully transfer the upper organic (ethyl acetate) layer to a new tube. b. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. c. Re-dissolve the dried residue in 100 µL of methanol.

-

Quantification: a. Analyze the sample by HPLC (using Protocol 3.2) to quantify the amount of this compound produced. b. Calculate the specific activity of the enzyme (e.g., in pkat/mg protein).

Visualization of Experimental Workflow

The identification of a key gene like SfN8DT-1 involves a multi-step process combining molecular biology, bioinformatics, and biochemistry.

Conclusion and Future Outlook

The biosynthetic pathway of this compound is well-defined, culminating in the regiospecific C8-prenylation of (2S)-naringenin by the enzyme SfN8DT-1. This knowledge provides a robust framework for future research in several key areas:

-

Metabolic Engineering: Overexpression of key enzymes like CHS and particularly SfN8DT-1 in Sophora cell cultures or heterologous hosts (e.g., yeast, E. coli) could significantly increase yields.

-

Enzyme Engineering: The substrate specificity of SfN8DT-1 could be explored and potentially modified through protein engineering to generate novel prenylated flavonoids with unique therapeutic properties.

-

Regulatory Studies: Elucidating the transcriptional regulation of SfN8DT-1 and other pathway genes will uncover new targets for upregulating the entire pathway in response to specific elicitors or developmental cues.

This guide serves as a foundational resource for professionals aiming to harness the biosynthetic machinery of plants for the production of high-value pharmaceuticals like this compound.

References

- 1. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extraction and structural characterization of flavoniods from twigs of Sophora japonica :: BioResources [bioresources.cnr.ncsu.edu]

- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ftb.com.hr [ftb.com.hr]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Sophoraflavanone B CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sophoraflavanone B, a prenylated flavonoid with potential therapeutic applications. The document details its chemical identity, biological activities with a focus on its antioxidant properties, and relevant experimental methodologies.

Chemical Identity

This compound is a trihydroxyflavanone characterized by a prenyl group at position 8 of the (S)-naringenin backbone.[1] This structural feature contributes to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 53846-50-7 | PubChem |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem[1] |

| Molecular Formula | C₂₀H₂₀O₅ | PubChem[1] |

| Molecular Weight | 340.4 g/mol | PubChem[1] |

| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C | PubChem[1] |

| Isomeric SMILES | CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C | PubChem[1] |

| InChI | InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | PubChem[1] |

| InChIKey | LPEPZZAVFJPLNZ-SFHVURJKSA-N | PubChem[1] |

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activity, particularly as an antioxidant. Research has shown its ability to inhibit copper-ion-induced protein oxidative modification in vitro.[2] While extensive quantitative data for this compound is limited in the public domain, the study of closely related compounds, such as Sophoraflavanone G, provides valuable insights into its potential efficacy.

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Model System | Endpoint | Result | Source |

| Protein Oxidative Modification | Copper-ion-induced oxidation in mice brain homogenate | Inhibition of protein oxidation | This compound showed stronger inhibition than naringenin and mannitol. | Biological Trace Element Research[2] |

For comparative purposes, Table 3 summarizes the more extensively documented biological activities of the structurally similar compound, Sophoraflavanone G.

Table 3: Selected Biological Activities of Sophoraflavanone G (Comparative Data)

| Activity | Cell Line/Model | IC₅₀ / Concentration | Effect | Source |

| Anticancer | HL-60 (Human promyelocytic leukemia) | 12.5 µM | Cytotoxic | Cayman Chemical[3] |

| Anticancer | HepG2 (Human liver cancer) | 13.3 µM | Cytotoxic | Cayman Chemical[3] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | 1-50 µM | Reduction of Prostaglandin E₂ (PGE₂) production | Cayman Chemical[3] |

| Antibacterial | 21 strains of Methicillin-resistant S. aureus (MRSA) | MICs = 3.13-6.25 µg/ml | Active against MRSA | Cayman Chemical[3] |

| Enzyme Inhibition | α-glucosidase | Kᵢ = 5.6 µM | Inhibitory activity | Cayman Chemical[3] |

| Enzyme Inhibition | β-amylase | Kᵢ = 30.6 µM | Inhibitory activity | Cayman Chemical[3] |

Experimental Protocols

Assay for Inhibition of Protein Oxidative Modification

This protocol is a generalized procedure based on the available literature for assessing the inhibition of metal-catalyzed protein oxidation.

Objective: To determine the ability of this compound to inhibit the oxidative modification of proteins induced by copper ions.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) as a model protein

-

Copper (II) sulfate (CuSO₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

2,4-Dinitrophenylhydrazine (DNPH) for carbonyl group derivatization

-

Trichloroacetic acid (TCA)

-

Guanidine hydrochloride

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of BSA in PBS.

-

Prepare a solution of CuSO₄ in water.

-

Prepare a solution of DNPH in HCl.

-

Prepare a solution of TCA.

-

Prepare a solution of guanidine hydrochloride.

-

-

Incubation:

-

In a microcentrifuge tube, mix the BSA solution with various concentrations of this compound (and a vehicle control).

-

Initiate the oxidative reaction by adding the CuSO₄ solution.

-

Incubate the mixture at 37°C for a specified period (e.g., 1-4 hours).

-

-

Derivatization of Carbonyl Groups:

-

Stop the reaction by adding TCA to precipitate the proteins.

-

Centrifuge the tubes to pellet the protein.

-

Discard the supernatant and resuspend the protein pellet in the DNPH solution.

-

Incubate at room temperature for 1 hour, with vortexing every 15 minutes.

-

-

Protein Precipitation and Washing:

-

Add TCA to precipitate the derivatized proteins.

-

Centrifuge and discard the supernatant.

-

Wash the protein pellet multiple times with an ethanol/ethyl acetate mixture to remove excess DNPH.

-

-

Quantification:

-

Resuspend the final protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance of the solution at the appropriate wavelength (typically ~370 nm) using a spectrophotometer.

-

Calculate the amount of carbonyl content and determine the percentage of inhibition by this compound.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not yet fully elucidated, research on the related compound Sophoraflavanone G suggests potential mechanisms of action. Sophoraflavanone G has been shown to suppress the progression of triple-negative breast cancer through the inactivation of the EGFR-PI3K-AKT signaling pathway.[4]

Below is a conceptual workflow for the initial screening and characterization of the bioactivity of a natural product like this compound.

References

- 1. This compound | C20H20O5 | CID 480764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Sophoraflavanone B: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and physicochemical properties of natural compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for Sophoraflavanone B, a prenylated flavanone with potential therapeutic applications.

This compound, a member of the flavonoid family, is a natural product found in plants of the Sophora genus. Its chemical structure, featuring a flavanone core with a prenyl group substitution, has drawn interest for its potential biological activities. Accurate and detailed spectroscopic data is the cornerstone for the unambiguous identification, characterization, and subsequent development of such compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported, providing key insights into its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Molecular Formula | Source |

| ESI | Q-TOF | [M-H]⁻ 339.1238 | C₂₀H₂₀O₅ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise determination of the carbon-hydrogen framework. While comprehensive, publicly available ¹H and ¹³C NMR data specifically attributed to this compound is not readily found in indexed literature, related compounds from the Sophora species have been extensively studied. For comparative purposes and to aid in the potential identification of this compound in complex mixtures, data for the closely related and more frequently reported Sophoraflavanone G is often utilized.

It is crucial for researchers to consult definitive phytochemical studies on Sophora species for the original reports on the isolation and full spectroscopic characterization of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following outlines a general methodology for the isolation and spectroscopic analysis of flavonoids like this compound from plant material.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., roots of Sophora flavescens) is typically extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.[2]

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions enriched with flavonoids are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (PTLC), and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and various 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are conducted to assign all proton and carbon signals unequivocally.

Signaling Pathway Visualization

Prenylated flavonoids, including sophoraflavanones, are known to exert their biological effects through the modulation of various cellular signaling pathways. A key pathway implicated in the anti-inflammatory effects of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Caption: Anti-inflammatory signaling pathway of this compound via Nrf2 activation.

This diagram illustrates how this compound can mitigate inflammation and oxidative stress by promoting the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant and anti-inflammatory genes.

References

In Vitro Antioxidant Potential of Sophoraflavanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone B, a prenylated flavonoid predominantly isolated from the genus Sophora, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of this compound. While direct quantitative data for this compound in some standard antioxidant assays remains limited, this document synthesizes available information on its antioxidant effects and those of closely related analogs. Detailed experimental protocols for key antioxidant assays are provided, alongside a conceptual framework for evaluating its mechanism of action, including its potential interaction with the Nrf2-ARE signaling pathway. This guide aims to serve as a valuable resource for researchers investigating the antioxidant properties of this compound and other related natural products.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their potent antioxidant properties. This compound belongs to the prenylated flavonoid subclass, which is characterized by the presence of one or more isoprenoid side chains. This structural feature is often associated with enhanced biological activity, including antioxidant efficacy. This guide explores the current understanding of this compound's in vitro antioxidant potential.

Quantitative Antioxidant Data

Direct quantitative data on the antioxidant activity of this compound is still emerging. However, studies on this compound and its close structural analogs provide valuable insights into its potential efficacy. The following tables summarize the available data.

Table 1: Antioxidant Activity of this compound

| Assay | Test System | Concentration | % Inhibition | Reference Compound | % Inhibition of Reference |

| Fe2+/Cysteine-Induced Toxicity | Not specified | 0.1 µM | 72.49% | Vitamin C | 87.83% |

| Copper-Induced Protein Oxidative Modification | Mice brain homogenate in vitro | Not specified | > Naringenin & Mannitol | Naringenin, Mannitol | Not specified |

Note: Specific IC50 values for this compound in these assays were not provided in the cited literature.

Table 2: Antioxidant Activity of Sophoraflavanone Analogs

| Compound | Assay | Test System | IC50 Value (µM) | Reference Compound | IC50 of Reference |

| Sophoraflavanone G | DPPH Radical Scavenging | Chemical Assay | 5.26 µg/mL | Not specified | Not specified |

| Sophoraisoflavanone D | Superoxide Anion Scavenging | Xanthine-Xanthine Oxidase System | 3.3 | Not specified | Not specified |

| Echinoisoflavanone | Superoxide Anion Scavenging | Xanthine-Xanthine Oxidase System | 1.7 | Not specified | Not specified |

| Sophoraisoflavanone D | Superoxide-Mediated Lipid Peroxidation | Lecithin Liposomes | 16.1 | Genistein | 16.3 |

| Echinoisoflavanone | Superoxide-Mediated Lipid Peroxidation | Lecithin Liposomes | 12.2 | Genistein | 16.3 |

Note: The data for analogs provides a strong rationale for the comprehensive evaluation of this compound in these and other antioxidant assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are protocols for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well microplate, add a specific volume of the this compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at a specific wavelength.

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare a series of dilutions of this compound.

-

Add the diluted ABTS•+ solution to wells of a 96-well microplate.

-

Add the this compound solutions to the wells.

-

Incubate the plate at room temperature for a defined period.

-

Measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Anion Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge superoxide anion radicals (O₂•⁻), which can be generated in vitro by systems such as the xanthine-xanthine oxidase system. The reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by O₂•⁻ is inhibited in the presence of an antioxidant.

Procedure:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), xanthine, and NBT.

-

Add various concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time.

-

Measure the absorbance of the formed formazan product at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging and the IC50 value.

Hydroxyl Radical Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive and can be generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The damage caused by hydroxyl radicals to a detector molecule, such as deoxyribose, is measured.

Procedure:

-

Prepare a reaction mixture containing a buffer, FeCl₃, EDTA, H₂O₂, ascorbic acid, and deoxyribose.

-

Add different concentrations of this compound to the mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and measure the extent of deoxyribose degradation by adding thiobarbituric acid (TBA) and heating, which forms a pink chromogen.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 532 nm).

-

Calculate the percentage of hydroxyl radical scavenging and the IC50 value.

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation can be induced by various pro-oxidants, and the extent of peroxidation is often measured by quantifying the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) assay.

Procedure:

-

Prepare a lipid-rich substrate, such as a brain homogenate or liposomes.

-

Induce lipid peroxidation using a pro-oxidant (e.g., FeSO₄ and ascorbic acid).

-

Add different concentrations of this compound to the reaction mixture.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the MDA content using the TBARS assay, which involves reacting the sample with TBA to form a colored product.

-

Measure the absorbance of the MDA-TBA adduct at a specific wavelength (e.g., 532 nm).

-

Calculate the percentage of lipid peroxidation inhibition and the IC50 value.

Cellular Antioxidant Assay (CAA)

Principle: The CAA measures the antioxidant activity of a compound within a cellular environment. A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and is oxidized by ROS to its fluorescent form, dichlorofluorescein (DCF). Antioxidants can reduce the rate of DCF formation.

Procedure:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.

-

Load the cells with the DCFH-DA probe.

-